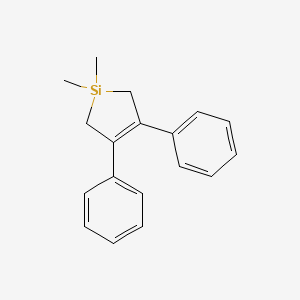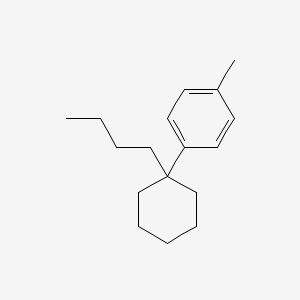
1-(1-Butylcyclohexyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Butylcyclohexyl)-4-methylbenzene is an organic compound with the molecular formula C17H26 It is a derivative of benzene, where a butylcyclohexyl group and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Butylcyclohexyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-methylbenzene (toluene) with 1-butylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Butylcyclohexyl)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst to yield alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles such as halogens (chlorine, bromine) or nitro groups (NO2).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-Butylcyclohexyl)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with specific biological activities.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(1-Butylcyclohexyl)-4-methylbenzene depends on its specific application and the nature of its interactions with other molecules. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved can vary widely, from simple binding interactions to complex biochemical cascades.
Comparison with Similar Compounds
- 1-(1-Butylcyclohexyl)-4-ethylbenzene
- 1-(1-Butylcyclohexyl)-4-propylbenzene
- 1-(1-Butylcyclohexyl)-4-isopropylbenzene
Comparison: 1-(1-Butylcyclohexyl)-4-methylbenzene is unique due to the presence of the butylcyclohexyl group, which imparts specific steric and electronic properties to the molecule. Compared to its analogs with different alkyl groups (ethyl, propyl, isopropyl), it may exhibit distinct reactivity and physical properties, making it suitable for particular applications where these characteristics are advantageous.
Properties
CAS No. |
106148-84-9 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-(1-butylcyclohexyl)-4-methylbenzene |
InChI |
InChI=1S/C17H26/c1-3-4-12-17(13-6-5-7-14-17)16-10-8-15(2)9-11-16/h8-11H,3-7,12-14H2,1-2H3 |
InChI Key |
NDJFMTJLOMOINF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCCC1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


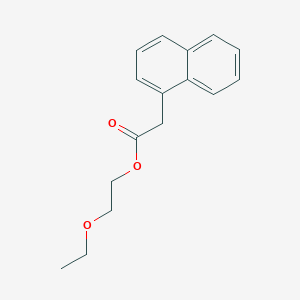
![Ethyl 1H-benzo[G]indole-3-carboxylate](/img/structure/B14335738.png)
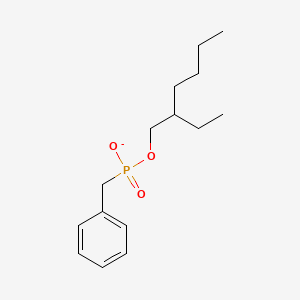
![[1,1'-Biphenyl]-2,2'-diol, 5-(2-propenyl)-5'-propyl-](/img/structure/B14335749.png)
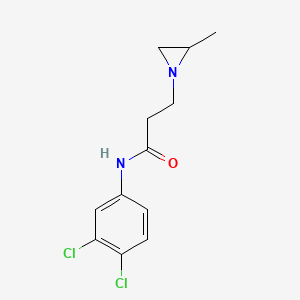
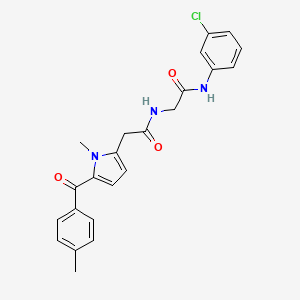
![8,8-Dimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B14335775.png)

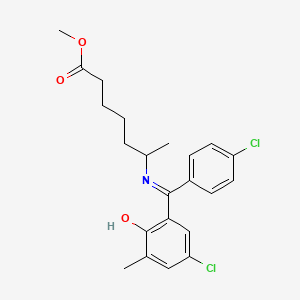

![Benzoic acid;[9-(hydroxymethyl)fluoren-9-yl]methanol](/img/structure/B14335792.png)
